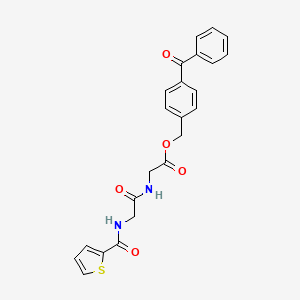![molecular formula C14H12N2O4S B5120855 methyl 2-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5120855.png)
methyl 2-{[(2-nitrophenyl)thio]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(2-nitrophenyl)thio]amino}benzoate, also known as MNTB, is a chemical compound that has gained attention in scientific research due to its unique properties. This molecule is a thiol-reactive compound that has been utilized in various biological studies, including protein labeling and enzyme inhibition.
作用機序
Methyl 2-{[(2-nitrophenyl)thio]amino}benzoate reacts with thiol groups in proteins, resulting in the formation of a covalent bond between the molecule and the protein. This reaction can lead to the inhibition of enzyme activity or the modification of protein function. The mechanism of action of methyl 2-{[(2-nitrophenyl)thio]amino}benzoate is dependent on the specific protein target and the location of the thiol group within the protein.
Biochemical and Physiological Effects:
methyl 2-{[(2-nitrophenyl)thio]amino}benzoate has been shown to have various biochemical and physiological effects. This molecule has been shown to inhibit the activity of various enzymes, including proteases and kinases. methyl 2-{[(2-nitrophenyl)thio]amino}benzoate has also been shown to modify the function of proteins involved in redox signaling. In addition, methyl 2-{[(2-nitrophenyl)thio]amino}benzoate has been shown to induce cell death in cancer cells through the modification of specific proteins.
実験室実験の利点と制限
Methyl 2-{[(2-nitrophenyl)thio]amino}benzoate has several advantages for lab experiments, including its thiol-reactive nature and its ability to selectively modify specific proteins. However, there are also limitations to the use of methyl 2-{[(2-nitrophenyl)thio]amino}benzoate, including the potential for non-specific binding to proteins and the difficulty in controlling the location of modification within a protein.
将来の方向性
There are several future directions for the use of methyl 2-{[(2-nitrophenyl)thio]amino}benzoate in scientific research. One potential area of research is the development of more selective thiol-reactive compounds for specific protein targets. Another area of research is the use of methyl 2-{[(2-nitrophenyl)thio]amino}benzoate in the development of biosensors for the detection of thiol-containing molecules. Finally, the use of methyl 2-{[(2-nitrophenyl)thio]amino}benzoate in the investigation of redox signaling pathways and the development of redox-based therapies for various diseases is an exciting area of future research.
Conclusion:
methyl 2-{[(2-nitrophenyl)thio]amino}benzoate is a thiol-reactive compound that has gained attention in scientific research due to its unique properties. This molecule has been utilized in various biological studies, including protein labeling and enzyme inhibition. methyl 2-{[(2-nitrophenyl)thio]amino}benzoate has several advantages for lab experiments, including its thiol-reactive nature and its ability to selectively modify specific proteins. However, there are also limitations to the use of methyl 2-{[(2-nitrophenyl)thio]amino}benzoate, including the potential for non-specific binding to proteins and the difficulty in controlling the location of modification within a protein. Overall, methyl 2-{[(2-nitrophenyl)thio]amino}benzoate is a promising molecule for future scientific research in various areas, including redox signaling and biosensor development.
合成法
Methyl 2-{[(2-nitrophenyl)thio]amino}benzoate can be synthesized through a multi-step process involving the reaction of 2-nitrothiophenol with methyl 2-amino benzoate. The reaction proceeds through the formation of an intermediate compound, which is then oxidized to yield methyl 2-{[(2-nitrophenyl)thio]amino}benzoate. The final product can be purified through various techniques, including column chromatography and recrystallization.
科学的研究の応用
Methyl 2-{[(2-nitrophenyl)thio]amino}benzoate has been widely used in scientific research as a thiol-reactive compound. This molecule has been utilized in various biological studies, including protein labeling and enzyme inhibition. methyl 2-{[(2-nitrophenyl)thio]amino}benzoate has also been used as a tool to investigate the redox regulation of proteins. In addition, methyl 2-{[(2-nitrophenyl)thio]amino}benzoate has been used in the development of biosensors for the detection of thiol-containing molecules.
特性
IUPAC Name |
methyl 2-[(2-nitrophenyl)sulfanylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-20-14(17)10-6-2-3-7-11(10)15-21-13-9-5-4-8-12(13)16(18)19/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXQVAUQYADRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NSC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-nitrophenyl)sulfanyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120773.png)



![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B5120789.png)
![N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5120796.png)
![N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5120804.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5120824.png)


![5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120860.png)

![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)